molecular formula C8H9NO2 B1485945 4-(Oxetan-3-yloxy)pyridine CAS No. 2122194-79-8

4-(Oxetan-3-yloxy)pyridine

Cat. No.: B1485945
CAS No.: 2122194-79-8
M. Wt: 151.16 g/mol
InChI Key: ARMYYCTXBOLOEW-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yloxy)pyridine is a pyridine derivative featuring an oxetane ring substituted at the 3-position via an ether linkage to the pyridine’s 4-oxygen. The oxetane group introduces a strained three-membered cyclic ether, which is known to enhance metabolic stability and solubility in pharmaceutical applications .

Properties

IUPAC Name

4-(oxetan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-3-9-4-2-7(1)11-8-5-10-6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMYYCTXBOLOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-3-yloxy)pyridine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through [2+2] cycloaddition reactions, such as the Paternò-Büchi reaction, which involves the photochemical reaction of carbonyl compounds with alkenes .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. Techniques such as continuous flow chemistry could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Oxetan-3-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while substitution reactions can yield a variety of functionalized pyridine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-(Oxetan-3-yloxy)pyridine serves as a valuable building block in organic synthesis. Its oxetane structure allows for various chemical transformations, including:

  • Ring-opening reactions: The oxetane ring can be opened under acidic or basic conditions, facilitating further functionalization.
  • Substitution reactions: The pyridine ring can participate in electrophilic substitutions, leading to the synthesis of more complex derivatives.

Table 1: Chemical Transformations of this compound

Transformation TypeReaction ConditionsProducts
Ring-openingAcidic/BasicVarious substituted oxetanes
Electrophilic SubstitutionElectrophiles (e.g., halogens)Functionalized pyridine derivatives

Biological Applications

Investigating Biological Activity

The compound is being studied for its potential biological activities, particularly in medicinal chemistry. Its unique structure may interact with biological targets, making it a candidate for drug development.

Case Study: Interaction with Enzymes

Research has indicated that this compound may influence specific enzyme activities. For instance, preliminary studies suggest its potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Medicinal Chemistry

Drug Development Potential

The compound's structural characteristics make it a promising candidate for drug discovery. Its ability to modulate biological pathways suggests potential therapeutic applications in areas such as:

  • Cancer treatment: Investigations into its effects on cancer cell lines have shown promise in enhancing differentiation markers in acute myeloid leukemia (AML) models.
  • Neurological disorders: The compound's interactions with neurotransmitter receptors are under exploration for potential applications in treating epilepsy and other neurological conditions.

Table 2: Potential Therapeutic Areas for this compound

Therapeutic AreaMechanism of Action
CancerModulation of differentiation markers
Neurological DisordersInteraction with neurotransmitter receptors

Industrial Applications

Material Science

In addition to its applications in chemistry and biology, this compound is being explored for use in the development of new materials with unique properties. Its reactivity can be harnessed to create polymers or coatings that exhibit enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with molecular targets. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Size and Strain : The oxetane group (three-membered ring) in this compound introduces greater ring strain compared to the six-membered oxane (tetrahydropyran) in [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine. This strain may enhance reactivity in ring-opening reactions or hydrogen-bonding interactions .
  • Melting Points : Bulky substituents like substituted phenyl groups elevate melting points (268–287°C) compared to simpler derivatives, likely due to enhanced intermolecular stacking .

Biological Activity

4-(Oxetan-3-yloxy)pyridine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound features an oxetane ring attached to a pyridine moiety, which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis and drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cellular signaling pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
  • Cell Differentiation : Studies have indicated that derivatives of this compound can induce differentiation in cancer cell lines, such as acute myeloid leukemia (AML) cells .

Pharmacological Effects

Research has demonstrated various pharmacological effects associated with this compound:

  • Antitumor Activity : Compounds related to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer models .
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating cytokine production and immune response pathways .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which warrant further investigation in neurodegenerative disease models .

Case Study 1: Induction of Differentiation in AML Cells

A phenotypic screening identified a derivative of this compound that upregulated CD11b expression and induced morphological changes consistent with differentiation in AML cell lines. This study highlighted the compound's potential as a therapeutic agent for leukemia treatment .

Case Study 2: Inhibition of Enzymatic Activity

In vitro studies have shown that this compound derivatives can selectively inhibit key enzymes involved in cancer progression. For instance, the inhibition of Tyk2 has been linked to reduced inflammatory responses in models of inflammatory bowel disease .

Data Table: Summary of Biological Activities

Activity Type Observation Reference
AntitumorInhibited proliferation in AML cells
Anti-inflammatoryModulated cytokine production
NeuroprotectivePotential protective effects in neurodegeneration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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